molecular formula C12H6N2S4 B1203376 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole CAS No. 29608-87-5

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole

Cat. No. B1203376
CAS RN: 29608-87-5
M. Wt: 306.5 g/mol
InChI Key: OXWNGQFNXFDVAI-UHFFFAOYSA-N
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Description

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is a complex organic compound that has been explored in various scientific studies . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involves complex chemical reactions. The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is characterized by a central thiazolothiazole (TzTz) unit . The structure also includes phenolato functions of L2− with respect to the TzTz unit . The structure is linked to metal units through its N,O−/O−,N-donor sets, leading to two six-membered chelates in each case .


Chemical Reactions Analysis

The chemical reactions involving 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole are complex and involve multiple redox steps . The potential of these redox steps varies as a function of different factors . The reactions can be attributed to the electronic forms of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole are influenced by its structure and composition. It has a strong conjugation system, excellent visible light absorption capacity, and high chemical stability . Its properties can be precisely tuned at the molecular level .

Scientific Research Applications

  • Optoelectronic and Photophysical Applications:

    • As a core for excited-state intramolecular proton transfer (ESIPT) systems, enabling tunable emission from blue to yellow, and used in white organic light emitting diodes (WOLEDs) (Zhang et al., 2016).
    • In the synthesis of field-effect transistors, showing potential for use in printable electronics due to reasonable FET behavior and high solubility (Van Mierloo et al., 2012).
  • Material Science and Polymer Chemistry:

    • Synthesis of donor–acceptor polymers containing thiazole units for advanced materials applications, particularly in solar cells and organic electronics (Wakioka et al., 2015).
    • Development of liquid crystalline properties in models and polymers for potential applications in displays and other optoelectronic devices (Al-dujaili et al., 2001).
  • Corrosion Inhibition:

    • Employed as a corrosion inhibitor for mild steel in acidic environments, demonstrating efficient protective action (Lebrini et al., 2007).
  • Thermal Analysis and Kinetics:

    • Investigated for its thermal behavior and UV–Vis absorption properties, providing insights into its stability and decomposition processes (Söyleyici & Çılgı, 2014).
  • Synthetic Chemistry and Molecular Design:

    • Used in the development of new ligands for advanced material applications, including optoelectronic and electron transfer sensing (Li & Yang, 2019).
  • Organic Photovoltaics:

    • Application in the field of organic photovoltaics, with thiazolo[5,4-d]thiazole derivatives showing high potential due to their electron-deficient nature and planar structure, which facilitates efficient π–π overlap (Bevk et al., 2013).

Future Directions

The future directions for 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involve further exploration of its properties and potential applications. There is plenty of room for improvement and broadening of the material scope . It has high potential in the field of organic photovoltaics . The synthetic chemistry behind these molecules has only been explored to a minor extent .

properties

IUPAC Name

2,5-dithiophen-2-yl-[1,3]thiazolo[5,4-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2S4/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWNGQFNXFDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952083
Record name 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole

CAS RN

29608-87-5
Record name NSC33622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zani, M Calamante, A Mordini… - Targets in Heterocyclic …, 2013 - soc.chim.it
Thiazolo [5, 4-d] thiazoles are fused bicyclic heteroaromatic compounds characterized by a rigid planar backbone and an extended π-conjugated electronic structure. Although they …
Number of citations: 3 soc.chim.it

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